molecular formula C21H25NO4 B131872 D-Tetrahydropalmatine CAS No. 3520-14-7

D-Tetrahydropalmatine

Cat. No.: B131872
CAS No.: 3520-14-7
M. Wt: 355.4 g/mol
InChI Key: AEQDJSLRWYMAQI-QGZVFWFLSA-N
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Description

D-Tetrahydropalmatine: is an isoquinoline alkaloid found in several plant species, primarily in the genus Corydalis and Stephania. This compound has been traditionally used in Chinese herbal medicine for its analgesic and sedative properties . It has gained attention for its potential therapeutic applications, including its use as an alternative to anxiolytic and sedative drugs.

Mechanism of Action

Target of Action

D-Tetrahydropalmatine (THP) is a tetrahydroprotoberberine isoquinoline alkaloid . Its primary targets are the Dopamine D1 and D2 receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as motor control, cognition, and reward.

Mode of Action

THP acts as an antagonist at the Dopamine D1 and D2 receptors . This means it binds to these receptors but does not activate them, instead, it blocks or dampens the receptor’s response to dopamine. This interaction with its targets leads to a decrease in dopamine-mediated neurological activities.

Biochemical Pathways

It is suggested that it may act through several pathways, including theMMP/TIMP signaling and Wnt/β-catenin pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

Pharmacokinetic studies have shown that THP is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . The use of self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of thp, thereby improving its bioavailability .

Result of Action

The molecular and cellular effects of THP’s action are diverse due to its interaction with dopamine receptors. Its pharmacological activities include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . These effects are likely the result of its ability to modulate dopamine-mediated activities in the brain and other parts of the body.

Biochemical Analysis

Biochemical Properties

D-THP plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including dopamine D1 and D2 receptors . D-THP demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Cellular Effects

D-THP has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to have anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .

Molecular Mechanism

D-THP exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Temporal Effects in Laboratory Settings

The effects of D-THP change over time in laboratory settings. It has been found that D-THP was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo

Dosage Effects in Animal Models

The effects of D-THP vary with different dosages in animal models

Metabolic Pathways

D-THP is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The metabolic pathways of D-THP in humans were studied, and the biotransformation of D-THP mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .

Transport and Distribution

D-THP is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tetrahydropalmatine can be synthesized through various chemical routes. One common method involves the reduction of tetrahydropalmatine using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources such as Corydalis yanhusuo and Stephania rotunda. The extraction process includes steps like maceration, filtration, and solvent extraction. The crude extract is then purified using chromatographic techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: D-Tetrahydropalmatine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

D-Tetrahydropalmatine has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.

    Medicine: Investigated for its potential in treating conditions like anxiety, insomnia, and addiction.

    Industry: Utilized in the formulation of dietary supplements and herbal remedies.

Comparison with Similar Compounds

    Levo-Tetrahydropalmatine: A more potent enantiomer with similar pharmacological properties.

    Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

    Palmatine: Known for its antimicrobial and anti-inflammatory effects.

Uniqueness: D-Tetrahydropalmatine is unique due to its specific interaction with dopamine receptors, which distinguishes it from other isoquinoline alkaloids. Its ability to modulate dopamine levels makes it particularly valuable in the treatment of neurological and psychiatric conditions .

Properties

IUPAC Name

(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359548
Record name D-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3520-14-7
Record name Tetrahydropalmatine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROPALMATINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does D-Tetrahydropalmatine differ from its enantiomer, L-Tetrahydropalmatine, in terms of its interaction with dopamine receptors?

A: Research indicates that this compound and L-Tetrahydropalmatine exhibit distinct interactions with dopamine receptors. [] While L-Tetrahydropalmatine acts as a dopamine receptor antagonist, particularly at D1 receptors, this compound does not display affinity for D2 receptors. [] This difference highlights the importance of stereochemistry in determining the pharmacological activity of these compounds.

Q2: What is the impact of this compound on dopamine levels in the brain?

A: Studies show that this compound can deplete dopamine levels in the brain. [] Specifically, administration of this compound was found to decrease striatal dopamine levels while concomitantly increasing homovanillic acid (HVA) levels. [] This effect suggests that this compound may interfere with dopamine storage or release mechanisms.

Q3: How does the structure of Tetrahydroprotoberberines, the class of compounds to which this compound belongs, influence their interaction with dopamine receptors?

A: The presence and position of hydroxyl groups on the Tetrahydroprotoberberine skeleton play a crucial role in determining their affinity for dopamine receptors. [] Research suggests that L-stepholidine, a Tetrahydroprotoberberine with two hydroxyl groups at the C2 and C10 positions, exhibits higher affinity for D1 receptors compared to other Tetrahydroprotoberberines. [] This finding emphasizes the importance of structural modifications in modulating the pharmacological activity of these compounds.

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